molecular formula C14H13BrClNS B11103011 6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol

6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol

Cat. No.: B11103011
M. Wt: 342.7 g/mol
InChI Key: KGTRTIZLVRXGHW-BAQGIRSFSA-N
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Description

6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorobut-2-en-1-yl group at the 3rd position, a methyl group at the 2nd position, and a thiol group at the 4th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol typically involves multiple steps One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6th position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the chlorobut-2-en-1-yl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of sulfonic acid derivatives, while reduction of the double bond yields saturated compounds.

Scientific Research Applications

6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-chloromethyl-1,7-dichloro: This compound shares the bromine and chlorine substituents but differs in the overall structure and functional groups.

    2-bromo-3-chloro-2-butene: Similar in having bromine and chlorine atoms, but with a simpler structure.

    6-bromo-2-chlorobenzothiazole: Another bromine and chlorine-containing compound with a different core structure.

Uniqueness

6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol is unique due to its combination of a quinoline core with a thiol group and a chlorobut-2-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13BrClNS

Molecular Weight

342.7 g/mol

IUPAC Name

6-bromo-3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C14H13BrClNS/c1-8(16)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)/b8-3-

InChI Key

KGTRTIZLVRXGHW-BAQGIRSFSA-N

Isomeric SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)C/C=C(/C)\Cl

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CC=C(C)Cl

Origin of Product

United States

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